molecular formula C5H9ClF3N B2778898 3,4,4-Trifluoropiperidine hydrochloride CAS No. 1823315-47-4

3,4,4-Trifluoropiperidine hydrochloride

Cat. No.: B2778898
CAS No.: 1823315-47-4
M. Wt: 175.58
InChI Key: FYHLLFGUFQPYDV-UHFFFAOYSA-N
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Description

3,4,4-Trifluoropiperidine hydrochloride is a fluorinated piperidine derivative. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,4,4-Trifluoropiperidine hydrochloride typically involves the fluorination of piperidine derivatives. One common method is the nucleophilic substitution reaction, where a fluorine source such as Selectfluor® is used to introduce fluorine atoms into the piperidine ring . The reaction conditions often include the use of polar solvents and controlled temperatures to ensure high yield and purity.

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, starting from commercially available piperidine derivatives. The process includes steps such as halogenation, fluorination, and subsequent purification to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions: 3,4,4-Trifluoropiperidine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Selectfluor®, nucleophiles like amines or thiols.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield piperidine N-oxides, while reduction can produce partially or fully reduced piperidine derivatives .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3,4,4-Trifluoropiperidine hydrochloride involves its interaction with specific molecular targets. The fluorine atoms in the compound can enhance its binding affinity to certain enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

  • 3-Fluoropiperidine
  • 4-Fluoropiperidine
  • 3,4-Difluoropiperidine

Comparison: 3,4,4-Trifluoropiperidine hydrochloride is unique due to the presence of three fluorine atoms, which significantly enhance its chemical stability and biological activity compared to its mono- and difluorinated counterparts. The trifluorinated compound exhibits distinct conformational preferences and electronic properties, making it a valuable tool in drug design and other applications .

Properties

IUPAC Name

3,4,4-trifluoropiperidine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8F3N.ClH/c6-4-3-9-2-1-5(4,7)8;/h4,9H,1-3H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYHLLFGUFQPYDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC(C1(F)F)F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9ClF3N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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